1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
Properties
IUPAC Name |
1-(methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-6-11-9-17-18(10-19-5)13(11)8-12/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXZYJYGJNABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682333 | |
| Record name | 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-14-1 | |
| Record name | 1H-Indazole, 1-(methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%)
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Ligand: 1,1′-bis(diphenylphosphino)ferrocene (dppf) or XPhos
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Base: Potassium acetate (KOAc) or triethylamine (Et₃N)
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Solvent: 1,4-Dioxane or dimethylformamide (DMF)
Key Mechanistic Insights
The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with B₂Pin₂. Reductive elimination yields the boronate ester. The MOM group remains stable under these conditions due to its resistance to nucleophilic attack.
Direct C–H Borylation of Protected Indazoles
For substrates lacking pre-installed halogens, iridium-catalyzed C–H borylation offers a regioselective alternative. This method employs [Ir(OMe)(COD)]₂ (COD = cyclooctadiene) with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) as a ligand, enabling borylation at the C6 position of 1-(methoxymethyl)-1H-indazole.
Optimization Parameters
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Catalyst Loading: 3–5 mol% Ir complex
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Boron Source: B₂Pin₂ (1.5 equiv)
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Solvent: tert-Butyl methyl ether (TBME) or dichloromethane (DCM)
Advantages and Limitations
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Advantages: Avoids halogenation steps; high functional group tolerance.
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Limitations: Requires anhydrous conditions; competing borylation at C4/C7 positions may occur without steric directing groups.
Sequential Protection-Borylation Using Hydrazone Intermediates
Arylhydrazones serve as precursors for indazole ring formation via silver-mediated intramolecular oxidative C–H amination. Starting with 2-bromo-4-(methoxymethyl)benzaldehyde, condensation with methylhydrazine generates a hydrazone intermediate. Treatment with AgNTf₂ and Cu(OAc)₂ in 1,2-dichloroethane at 80°C induces cyclization to form 6-bromo-1-(methoxymethyl)-1H-indazole, followed by Miyaura borylation.
Critical Steps and Conditions
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Hydrazone Formation:
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Oxidative Cyclization:
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Borylation: As described in Section 1.
Overall Yield: 58–63% (two steps).
One-Pot Indazole Synthesis and Functionalization
Recent advances enable the integration of indazole core formation and boronate installation in a single reaction vessel. Aryl triflates derived from 2-(methoxymethyl)aniline undergo aryne annulation with dialkylhydrazones, producing 1-(methoxymethyl)-1H-indazole derivatives. Subsequent in situ borylation using Pd catalysis completes the synthesis.
Procedure Highlights
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Aryne Precursor: o-(Trimethylsilyl)phenyl triflate (1.1 equiv)
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Base: CsF (3.0 equiv)
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Borylation Agent: B₂Pin₂ (1.2 equiv), Pd(OAc)₂ (2 mol%)
Yield: 70–75% (one-pot).
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High reproducibility | Requires halogenated precursors | 72–85% |
| C–H Borylation | Step economy | Sensitivity to moisture | 65–78% |
| Hydrazone Cyclization | Modular hydrazone design | Multi-step sequence | 58–63% |
| One-Pot Synthesis | Reduced purification steps | Narrow substrate scope | 70–75% |
Chemical Reactions Analysis
1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Research is ongoing to explore its potential as a drug candidate, especially in the development of boron-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved in its action depend on the specific context in which the compound is used, such as in catalysis or as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous indazole-based boronate esters, focusing on structural variations, physicochemical properties, synthetic accessibility, and applications.
Substituent Variations at the N1 Position
Key Findings :
- The methoxymethyl group in the target compound enhances solubility in polar solvents compared to the hydrophobic isopropyl or tetrahydropyranyl groups, making it advantageous for aqueous-phase reactions .
- The 1,3-dimethyl analog exhibits reduced steric hindrance, favoring higher yields (40–96%) in cross-coupling reactions compared to bulkier derivatives .
Boronate Ester Positional Isomers
Key Findings :
- C6-substituted derivatives (e.g., the target compound) generally exhibit superior regioselectivity in Suzuki couplings compared to C4 or C5 analogs due to reduced steric clash with catalysts .
- C5-substituted isomers show moderate yields (60–75%) but are less thermodynamically stable due to unfavorable resonance effects .
Functionalized Derivatives
Key Findings :
- The carboxylate ester derivative (316.14 g/mol) enables conjugation with biomolecules for imaging applications but requires stringent anhydrous conditions due to ester hydrolysis susceptibility .
- Trifluoromethyl-substituted analogs (e.g., 330.13 g/mol) display enhanced metabolic stability, making them preferred in lead optimization for kinase inhibitors .
Radiopharmaceutical Relevance
- Unlike the target compound, 6-(pinacol boronate)-1H-indole derivatives (e.g., tert-butyl carboxylates) are explicitly used for radiofluorination in PET tracers targeting tauopathies . This suggests that indazole-based boronate esters may require further validation for in vivo stability.
Biological Activity
1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 1256360-14-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features an indazole core substituted with a methoxymethyl group and a dioxaborolane moiety. The molecular formula is , with a molecular weight of approximately 244.10 g/mol. Its physical properties include a liquid or semi-solid state at room temperature and a purity level of 97% .
Research indicates that compounds containing dioxaborolane groups often exhibit unique interactions with biological targets due to their ability to form boron complexes. This property may enhance the compound's activity against specific enzymes or receptors involved in disease pathways.
Potential Mechanisms:
- Enzyme Inhibition: Dioxaborolanes can act as reversible inhibitors of various enzymes, potentially affecting metabolic pathways.
- Targeting Kinases: Similar compounds have shown efficacy in inhibiting receptor tyrosine kinases, which are crucial in cancer biology.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in several studies:
Case Studies:
- Anticancer Activity:
- Antimicrobial Properties:
- Neuroprotective Effects:
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 1-(Methoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a halogenated indazole precursor (e.g., 6-bromo-1-(methoxymethyl)-1H-indazole) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C for 12–24 hours . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) is required to isolate the boronate ester product.
Q. How is this compound characterized to confirm its structural integrity?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and boron integration (e.g., absence of Br signals post-coupling).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (exact mass: 288.1546 g/mol) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) can resolve steric effects from the methoxymethyl and pinacol boronate groups .
Q. What are the typical applications of this compound in drug discovery?
- Methodological Answer : The compound serves as a versatile boronate ester intermediate in:
- Suzuki-Miyaura Couplings : To introduce the indazole scaffold into biaryl structures for kinase inhibitor development .
- Prodrug Design : The boronate group enables conjugation with bioactive moieties via pH-sensitive or oxidative cleavage strategies.
Advanced Research Questions
Q. How can steric hindrance from the methoxymethyl group impact cross-coupling efficiency, and how is this mitigated?
- Methodological Answer : The methoxymethyl group at the 1-position introduces steric bulk, potentially slowing transmetallation in Suzuki reactions. Strategies to improve yields include:
- Catalyst Optimization : Use of bulky ligands (e.g., SPhos or RuPhos) to stabilize the palladium center .
- Temperature Modulation : Elevated reaction temperatures (e.g., 100–110°C) to overcome activation barriers.
- Microwave-Assisted Synthesis : Reduced reaction times (1–4 hours) while maintaining efficiency .
Q. What computational methods are employed to predict the reactivity of this compound in catalytic cycles?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the boronate and methoxymethyl groups. Key parameters include:
- Boron Oxidation State : Confirming sp² hybridization for effective transmetallation.
- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict electrophilic/nucleophilic behavior in cross-couplings.
- Solvent Effects : COSMO-RS simulations to optimize solvent polarity for catalytic steps .
Q. How do conflicting crystallographic data arise in structural studies, and how are they resolved?
- Methodological Answer : Discrepancies in X-ray data (e.g., bond length variations in the dioxaborolane ring) may stem from:
- Disorder in Crystal Packing : Refinement using SHELXL with restraints for boron-oxygen bonds .
- Thermal Motion Artifacts : Low-temperature data collection (e.g., 100 K) to reduce atomic displacement parameters.
- Validation Tools : Cross-checking with CIF validation reports (e.g., using PLATON) to ensure geometric accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
